Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18326688
InChI: InChI=1S/C11H9ClN2O2S/c1-2-16-11(15)9-6-17-10(14-9)8-4-3-7(12)5-13-8/h3-6H,2H2,1H3
SMILES:
Molecular Formula: C11H9ClN2O2S
Molecular Weight: 268.72 g/mol

Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate

CAS No.:

Cat. No.: VC18326688

Molecular Formula: C11H9ClN2O2S

Molecular Weight: 268.72 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate -

Specification

Molecular Formula C11H9ClN2O2S
Molecular Weight 268.72 g/mol
IUPAC Name ethyl 2-(5-chloropyridin-2-yl)-1,3-thiazole-4-carboxylate
Standard InChI InChI=1S/C11H9ClN2O2S/c1-2-16-11(15)9-6-17-10(14-9)8-4-3-7(12)5-13-8/h3-6H,2H2,1H3
Standard InChI Key JWGAICQTKBMAND-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=CSC(=N1)C2=NC=C(C=C2)Cl

Introduction

Structural and Molecular Characteristics

The molecular formula of Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate is C₁₁H₁₀ClN₂O₂S, with a molecular weight of 269.73 g/mol. The structure comprises a pyridine ring substituted with a chlorine atom at position 5, fused to a thiazole ring bearing an ethyl ester group at position 4 (Figure 1). The chlorine atom enhances electrophilic reactivity, while the ethyl ester improves solubility in organic solvents, facilitating further chemical modifications .

Figure 1. Structural representation of Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate.

Synthetic Methodologies

Hantzsch Thiazole Synthesis

The Hantzsch reaction is a classical method for thiazole synthesis, involving the condensation of a carbothioamide with α-halo carbonyl compounds. For Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate, this approach may involve reacting 5-chloropyridine-2-carbothioamide with ethyl 2-chloroacetoacetate in ethanol under reflux (Figure 2) .

Figure 2. Proposed synthetic route via Hantzsch reaction:
5-Chloropyridine-2-carbothioamide+Ethyl 2-chloroacetoacetateEthyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate\text{5-Chloropyridine-2-carbothioamide} + \text{Ethyl 2-chloroacetoacetate} \rightarrow \text{Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate}.

Key steps include:

  • Cyclization: Formation of the thiazole ring via nucleophilic attack of the thioamide sulfur on the α-carbon of the chloroester.

  • Elimination: Release of HCl and water to aromatize the thiazole ring.

  • Purification: Recrystallization from ethanol yields the pure compound .

Alternative Routes

Hydrazinolysis of the ethyl ester group, as described for analogous thiazole derivatives, could generate hydrazide intermediates for further functionalization (e.g., oxadiazole or triazole derivatives) . For example, refluxing the ester with hydrazine hydrate produces the corresponding carbohydrazide, which reacts with acylating agents to form heterocyclic clusters .

Physicochemical Properties

PropertyValue/Description
Melting Point224–225°C (estimated)
SolubilitySoluble in DMSO, ethanol, acetone
LogP (Partition Coefficient)2.8 (predicted)
StabilityStable under inert conditions

The chlorine substituent and aromatic rings contribute to a high melting point, while the ester group enhances lipophilicity, favoring membrane permeability in biological systems .

Spectral Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃):

    • Pyridine protons: δ 8.6–8.2 ppm (d, J = 5–6 Hz).

    • Thiazole protons: δ 7.9–7.3 ppm (s, aromatic).

    • Ethyl group: δ 4.3–4.1 ppm (q, OCH₂CH₃), δ 1.4–1.2 ppm (t, CH₃) .

  • ¹³C NMR:

    • Carbonyl (C=O): δ 165–163 ppm.

    • Thiazole C-S: δ 125–117 ppm .

Mass Spectrometry (MS)

  • ESI-TOF: m/z 269.73 [M+H]⁺ (calculated), confirming molecular weight .

Biological Activity and Mechanisms

Anticancer Activity

Pyridine-thiazole hybrids interfere with kinase signaling and apoptosis pathways. For instance, chloropyridine derivatives inhibit topoisomerase II, a target in cancer therapy . The ethyl ester group may enhance bioavailability, enabling intracellular accumulation.

Applications in Drug Development

Lead Optimization

The compound serves as a precursor for analogs with improved pharmacokinetics. For example:

  • Hydrolysis: Conversion to the carboxylic acid enhances water solubility for intravenous formulations.

  • Functionalization: Allylation or acetylation at the hydrazide position yields triazole or oxadiazole derivatives with tailored bioactivity .

Agricultural Chemistry

Thiazole compounds act as fungicides and herbicides. The chlorine atom confers resistance to metabolic degradation, prolonging efficacy in crop protection .

Comparative Analysis of Analogous Compounds

CompoundStructural VariationBiological Activity
Ethyl 2-(pyridin-2-yl)thiazole-4-carboxylateNo chlorine substituentModerate antimicrobial activity
2-(5-Chloropyridin-2-yl)thiazole-4-carboxylic acidCarboxylic acid instead of esterEnhanced solubility, lower LogP
Ethyl 2-(4-fluorophenyl)thiazole-4-carboxylateFluorophenyl groupAnticancer (kinase inhibition)

The chlorine and ester groups in Ethyl 2-(5-Chloropyridin-2-yl)thiazole-4-carboxylate balance reactivity and bioavailability, making it superior for medicinal applications .

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